molecular formula C24H33N3O2S B3738354 2-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]-N-phenylhydrazinecarbothioamide

2-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]-N-phenylhydrazinecarbothioamide

Cat. No.: B3738354
M. Wt: 427.6 g/mol
InChI Key: BLLVSVXWQGYZNR-UHFFFAOYSA-N
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Description

The compound “2-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]-N-phenylhydrazinecarbothioamide” seems to be a derivative of Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate . This parent compound is a propionate-based phenolic antioxidant that can be used as a polymeric stabilizer .


Synthesis Analysis

The synthesis of such compounds often involves various chemical reactions. For instance, fractions were collected at regular intervals, spotted on thin layer chromatography (TLC) plates, and developed with the same solvent system . Another method involved centrifuging the compound in methanol at 10,000 rpm for 30 min to separate nanosponge particles .


Molecular Structure Analysis

The molecular structure of the compound is likely to be complex due to the presence of multiple functional groups. The molecular formula of a similar compound, 2,2’-Thiodiethylene Bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate], is C38H58O6S .


Chemical Reactions Analysis

The compound may undergo various chemical reactions depending on the conditions. For instance, it might be involved in reactions that produce antifungal activity . The compound’s reactivity with other substances needs to be studied further for a comprehensive understanding .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its molecular structure. A similar compound, 2,2’-Thiodiethylene Bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate], is a solid at 20°C with a molecular weight of 642.94 .

Future Directions

The future research directions could involve studying the compound’s potential applications, its reactivity with other substances, and its impact on the environment . Further studies could also explore its potential uses in various industries .

Properties

IUPAC Name

1-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoylamino]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O2S/c1-23(2,3)18-14-16(15-19(21(18)29)24(4,5)6)12-13-20(28)26-27-22(30)25-17-10-8-7-9-11-17/h7-11,14-15,29H,12-13H2,1-6H3,(H,26,28)(H2,25,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLLVSVXWQGYZNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)NNC(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]-N-phenylhydrazinecarbothioamide

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